molecular formula C24H17Cl2N3O3S2 B11535212 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide CAS No. 311783-86-5

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

Cat. No.: B11535212
CAS No.: 311783-86-5
M. Wt: 530.4 g/mol
InChI Key: BJEJMFBOBDGHBV-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a dichlorobenzamide moiety, and an acetylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction using 4-acetylphenylamine and an appropriate electrophile.

    Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-acetylphenyl)-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide: This compound has a similar acetylphenyl group but differs in the presence of an oxadiazole ring instead of a benzothiazole ring.

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound contains a sulfonamide group instead of a benzothiazole ring and dichlorobenzamide moiety.

    1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: This compound features a pyrrolidine ring and is synthesized through Michael addition reactions.

Properties

CAS No.

311783-86-5

Molecular Formula

C24H17Cl2N3O3S2

Molecular Weight

530.4 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C24H17Cl2N3O3S2/c1-13(30)14-2-5-16(6-3-14)27-22(31)12-33-24-29-20-9-7-17(11-21(20)34-24)28-23(32)18-8-4-15(25)10-19(18)26/h2-11H,12H2,1H3,(H,27,31)(H,28,32)

InChI Key

BJEJMFBOBDGHBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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